molecular formula C10H10N2O3 B1406851 Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1041004-63-0

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1406851
CAS No.: 1041004-63-0
M. Wt: 206.2 g/mol
InChI Key: UQEMHJITJNMLEM-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl ester and a hydroxyl group at specific positions, making it a versatile scaffold for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can be achieved through several methods. One common approach involves the cycloisomerization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide (NaOH). This reaction is typically carried out under ambient, aqueous, and metal-free conditions, resulting in high yields . Another method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines, including this compound, often employs catalytic routes using transition metals such as copper, iron, gold, ruthenium, and palladium. These methods facilitate the functionalization of the core scaffold through coupling reactions, although they may involve undesirable solvents and high temperatures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-12-5-3-4-8(13)9(12)11-7/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMHJITJNMLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222601
Record name Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041004-63-0
Record name Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041004-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
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Q & A

Q1: How is Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate synthesized?

A1: this compound (6) is synthesized via the cyclization reaction of 2-aminopyridin-3-ol (1) with ethyl bromopyruvate (3) [].

Q2: What chemical modifications were performed on this compound in this study?

A2: The researchers successfully protected the hydroxyl group of this compound (11) and further transformed it into its hydrazide (13), acyl azide (14), and amide (15) derivatives [].

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